N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-hydroxy-5-(naphthalen-2-yloxy)pentanamide" is not directly mentioned in the provided papers. However, the papers do discuss various naphthalene derivatives and their biological activities, which can provide insights into the potential characteristics and applications of the compound . For instance, naphthalenesulfonamide derivatives have been studied for their role in the regulation of Ca2+-dependent smooth muscle myosin light chain phosphorylation, suggesting that the naphthalene moiety can be an important structural component for biological activity .

Synthesis Analysis

The synthesis of related naphthalene-containing compounds is described in the papers. For example, a novel hydroxamic acid-based inhibitor of aminopeptidase N containing a naphthalene moiety was synthesized and identified for its potent inhibitory activity . Another paper discusses the synthesis of a new potential cholesterol absorption inhibitor that includes a naphthalene derivative . These examples indicate that naphthalene derivatives can be synthesized and modified to produce compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives plays a crucial role in their biological function. The papers suggest that the presence of specific functional groups and the overall hydrophobicity of the molecule can significantly affect its biological activity. For instance, derivatives with hydrophobic residues at the end of a hydrocarbon chain stimulated Ca2+-activated, phospholipid-dependent myosin light chain phosphorylation . This implies that the molecular structure of "N-hydroxy-5-(naphthalen-2-yloxy)pentanamide" would likely influence its biological properties.

Chemical Reactions Analysis

The papers provide information on the chemical reactivity of naphthalene derivatives. For example, 5-hydroxypent-2-enenitriles, which can be considered as precursors to functionalized naphthalenes, undergo various reactions such as intramolecular Pinner reaction, β-elimination, or intramolecular Friedel–Crafts reaction to afford different classes of compounds . This suggests that "N-hydroxy-5-(naphthalen-2-yloxy)pentanamide" may also participate in similar chemical reactions, depending on its specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the synthesis of composite gel beads containing a naphthalene derivative resulted in changes to the morphology of the beads, which in turn affected their adsorption properties for dyes . This indicates that the physical and chemical properties of "N-hydroxy-5-(naphthalen-2-yloxy)pentanamide" would be important for its potential applications, such as in adsorption or as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity : N-hydroxy-5-(naphthalen-2-yloxy)pentanamide derivatives have been investigated for their potential in anticonvulsant activities. Studies have revealed that specific derivatives of this compound exhibit significant anticonvulsant effects in various models, suggesting their potential use in treating seizures (Rajak et al., 2010).

Antiprotozoal Activity : Naphthalene derivatives, including those related to N-hydroxy-5-(naphthalen-2-yloxy)pentanamide, have shown notable antiprotozoal activity. They have been effective against protozoan parasites like Trypanosoma and Leishmania, indicating their potential in treating diseases caused by these parasites (Ganapaty et al., 2006).

Tumor Inhibition and Antioxidant Properties : Certain derivatives of N-hydroxy-5-(naphthalen-2-yloxy)pentanamide have been evaluated for their tumor inhibition capabilities and antioxidant properties. Studies suggest that these compounds can bind to various biological targets like epidermal growth factor receptor (EGFR) and show potential in inhibiting tumor growth and acting as antioxidants (Faheem, 2018).

Antimycobacterial Activity : Research on N-alkoxyphenylhydroxynaphthalenecarboxamides, which are structurally related to N-hydroxy-5-(naphthalen-2-yloxy)pentanamide, indicates their effectiveness against mycobacterial strains such as Mycobacterium tuberculosis. This suggests their potential application in treating tuberculosis and related infections (Goněc et al., 2016).

Anticancer Evaluation : Studies have been conducted on naphthalene derivatives for their anticancer properties. These compounds have been shown to be effective against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Salahuddin et al., 2014).

Antibacterial and Antifungal Activities : N-hydroxy-5-(naphthalen-2-yloxy)pentanamide and its derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial drugs (Goněc et al., 2015).

Eigenschaften

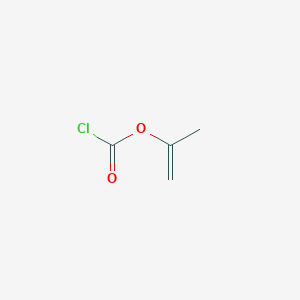

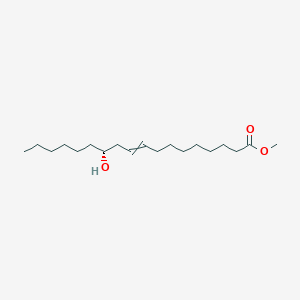

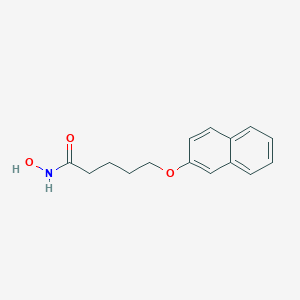

IUPAC Name |

N-hydroxy-5-naphthalen-2-yloxypentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-15(16-18)7-3-4-10-19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,18H,3-4,7,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTRHRBTAWZLMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548304 |

Source

|

| Record name | N-Hydroxy-5-[(naphthalen-2-yl)oxy]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide | |

CAS RN |

96014-73-2 |

Source

|

| Record name | N-Hydroxy-5-[(naphthalen-2-yl)oxy]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.